molecular formula C22H23NO3S B2574212 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035000-94-1

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2574212
CAS No.: 2035000-94-1
M. Wt: 381.49
InChI Key: RVUMFCBIVJUUQA-PKNBQFBNSA-N
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Description

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) Source . AAK1 is a key regulator of clathrin-mediated endocytosis, and its inhibition presents a novel, non-opioid mechanism for modulating neuropathic pain signaling pathways Source . This compound has been utilized in preclinical research to investigate the role of AAK1 in pain perception, demonstrating efficacy in animal models, and serves as a critical pharmacological tool for validating AAK1 as a therapeutic target for chronic pain conditions Source . Beyond pain research, it is a valuable compound for probing the broader biological functions of clathrin-mediated endocytosis, including synaptic vesicle recycling and the cellular entry mechanisms of viruses Source . Its research utility extends to neuroscience, cell biology, and virology, providing scientists with a selective agent to dissect complex endocytic processes.

Properties

IUPAC Name

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-15(12-17-14-27-21-7-5-4-6-18(17)21)23-22(24)11-9-16-8-10-19(25-2)20(13-16)26-3/h4-11,13-15H,12H2,1-3H3,(H,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUMFCBIVJUUQA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, a compound with the CAS number 2035000-94-1, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, therapeutic implications, and relevant case studies.

  • Molecular Formula : C22H23NO3S
  • Molecular Weight : 381.49 g/mol
  • Structure : The compound features a benzo[b]thiophene moiety linked to a propan-2-yl group and a 3,4-dimethoxyphenyl group, contributing to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiophene and benzo[b]thiophene have shown promising results against various pathogens. A study demonstrated that related compounds had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide may possess similar antimicrobial efficacy.

Neuroprotective Effects

A notable study investigated the neuroprotective properties of benzo[b]thiophene derivatives against acrylamide-induced neurotoxicity in zebrafish models. The findings revealed that these compounds could ameliorate oxidative stress and restore neuronal function by enhancing glutathione levels and reducing pro-inflammatory markers . This suggests that (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide may also offer neuroprotective benefits.

Case Studies and Research Findings

  • Antimicrobial Resistance Study :
    • A series of thiazol-4-one/thiophene derivatives were synthesized and tested for antimicrobial activity. The most active derivative demonstrated significant potential against resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Neurotoxicity Amelioration :
    • In a zebrafish model exposed to acrylamide, compounds similar to (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide showed a restoration effect on glutathione dynamics and reduced inflammatory responses .

Comparison with Similar Compounds

Anticancer Potential

  • Tetrazole derivatives with benzo[b]thiophene moieties exhibit anticancer activity, likely due to their planar structures and ability to intercalate DNA or inhibit kinases .
  • Arylcinnamide hybrids (e.g., (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide) show cytotoxicity via tubulin polymerization inhibition, with IC₅₀ values in the nanomolar range .

The target compound’s 3,4-dimethoxyphenyl group may enhance solubility and membrane permeability compared to dihydroxyphenyl analogs (e.g., (E)-3-(3,4-dihydroxyphenyl)-N-p-tolylacrylamide), which exhibit nitric oxide (NO) inhibition (IC₅₀ = 8.2 µM) in RAW 264.7 macrophages .

Antifungal Activity

Phthalimide-derived acrylamides with 3,4-dimethoxyphenyl groups demonstrate moderate antifungal activity (MIC = 16–32 µg/mL), attributed to methoxy groups enhancing lipophilicity and membrane penetration . The target compound’s benzo[b]thiophene moiety could further improve activity by introducing sulfur-based interactions with fungal enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves a multi-step approach:

Schiff base formation : React 3,4-dimethoxybenzaldehyde with an amine (e.g., 1-(benzo[b]thiophen-3-yl)propan-2-amine) under acidic conditions.

Reduction : Reduce the Schiff base to the corresponding secondary amine using NaBH₄ or catalytic hydrogenation.

Acrylamide coupling : React the amine with acryloyl chloride in dry dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.

  • Optimization : Yields improve with inert atmospheres (N₂/Ar), low temperatures (0–5°C for acrylation), and purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for trans-alkene protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks).
  • Elemental Analysis : Matches calculated C, H, N percentages to confirm purity (>95%) .
    • Purity Checks : TLC (Rf values) and HPLC (retention time) monitor reaction progress and final purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acrylamide carbonyl and methoxy groups).
  • Case Study : Analogous acrylamides (e.g., (E)-N-(3-methoxybenzyl)-3-(3-methoxyphenyl)acrylamide) show planar geometries with π-π stacking between aromatic rings, influencing solubility and reactivity .

Q. What strategies address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Analysis Framework :

Dose-Dependency : Test activity across concentrations (e.g., 1–100 µM) to identify biphasic effects.

Assay Conditions : Control for pH, solvent (DMSO vs. aqueous buffers), and redox-active contaminants.

Comparative Studies : Benchmark against reference compounds (e.g., ascorbic acid for antioxidant assays) .

  • Example : Nitric oxide scavenging assays using Griess reagent require strict exclusion of light to prevent false positives .

Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). The 3,4-dimethoxyphenyl group may engage in hydrophobic interactions, while the acrylamide acts as a hydrogen-bond acceptor.
  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability scores, highlighting potential blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?

  • Challenges :

  • Exothermic Reactions : Acrylation at scale risks thermal runaway.
  • Purification : Silica gel chromatography becomes inefficient for large batches.
    • Solutions :
  • Use flow chemistry for controlled temperature and pressure.
  • Switch to recrystallization (ethanol/water) or centrifugal partition chromatography for purification .

Q. How do substituent modifications (e.g., replacing methoxy with hydroxy groups) impact bioactivity?

  • Case Study : Demethylation of 3,4-dimethoxyphenyl to 3,4-dihydroxyphenyl increases antioxidant activity (e.g., DPPH radical scavenging IC₅₀ from 25 µM to 12 µM) but reduces metabolic stability .

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